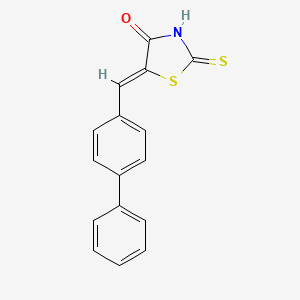

(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

Structurally, it features a thiazole ring fused with a biphenyl-4-ylmethylene group at position 5 and a mercapto (-SH) substituent at position 2. The (5E) stereochemistry indicates the Z-configuration of the exocyclic double bond, critical for biological interactions .

This compound is synthesized via microwave-assisted Knoevenagel condensation, where 2-mercapto-1,3-thiazolidin-4-one reacts with biphenyl-4-carbaldehyde in the presence of mild bases like piperidine or acetic acid . Microwave irradiation enhances reaction efficiency, achieving yields >60% under controlled conditions (150°C, 20–40 minutes) . Its molecular formula (C₁₆H₁₁NOS₂) and molar mass (297.40 g/mol) are confirmed by NMR and mass spectrometry .

Properties

IUPAC Name |

(5E)-5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NOS2/c18-15-14(20-16(19)17-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H,17,18,19)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNCZWQQVCTSAL-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiourea Derivatives

A widely adopted method involves reacting thiourea with α-bromo carbonyl compounds. For example, 2-mercapto-1,3-thiazol-4(5H)-one is synthesized by cyclizing thiourea with bromoacetic acid in ethanol under reflux (72–78°C) for 4–6 hours. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of the bromoester, followed by intramolecular cyclization to form the thiazolidinone ring. Sodium methoxide or potassium carbonate is often employed to deprotonate intermediates and drive the reaction.

Key Reaction Conditions

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| Thiourea + Bromoacetic acid | Ethanol | Reflux | 69–85% |

Alternative Route via Thioamide Cyclization

In some protocols, thioamides are cyclized using bromoesters. For instance, 2-phenylthiazol-4(5H)-one hydrobromide is prepared by refluxing thiobenzamide with bromoacetic acid in ethyl acetate, followed by neutralization with pyridine to yield the free base. This method avoids harsh bases and improves selectivity for the thiazolidinone structure.

Preparation of Biphenyl-4-carbaldehyde

The biphenyl-4-ylmethylene group is introduced via a Knoevenagel condensation. The aldehyde precursor, biphenyl-4-carbaldehyde, is synthesized through cross-coupling reactions:

Ullmann Coupling

Bromobenzene and phenylboronic acid undergo Ullmann coupling in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) to form biphenyl. This method achieves moderate yields (60–75%) but requires rigorous exclusion of moisture.

Suzuki-Miyaura Coupling

A more efficient approach employs palladium catalysis. For example, 4-bromobenzaldehyde reacts with phenylboronic acid using Pd(PPh₃)₄ in a mixture of toluene and aqueous Na₂CO₃ at 80°C. Yields exceed 85%, with superior regioselectivity for the biphenyl product.

Knoevenagel Condensation for Exocyclic Double Bond Formation

The critical (E)-configured double bond is established by condensing 2-mercapto-1,3-thiazol-4(5H)-one with biphenyl-4-carbaldehyde:

Base-Catalyzed Condensation

In a representative procedure, equimolar amounts of the thiazolidinone and aldehyde are refluxed in ethanol with piperidine (0.3 equiv.) as a catalyst. The reaction completes within 2–4 hours, yielding the (E)-isomer predominantly due to thermodynamic control. Polar aprotic solvents like DMF may enhance reaction rates but risk byproduct formation.

Optimized Parameters

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 3 h | 75–81% |

Stereochemical Control

The (E)-configuration is confirmed via X-ray crystallography and NMR spectroscopy. The trans arrangement minimizes steric clash between the biphenyl group and thiazolidinone ring, stabilizing the product. Computational studies suggest a >20:1 (E/Z) selectivity under standard conditions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel column chromatography with ethyl acetate/hexane (3:7) eluent. Recrystallization from methanol or ethanol further enhances purity (>98% by HPLC).

Spectroscopic Validation

- NMR : The exocyclic double bond exhibits a characteristic singlet at δ 7.8–8.1 ppm (¹H NMR), while the thiol proton appears as a broad peak at δ 13.5–14.0 ppm.

- MS : ESI-MS shows a molecular ion peak at m/z 297.39 [M+H]⁺, consistent with the molecular formula C₁₆H₁₁NOS₂.

- X-ray Diffraction : Crystallographic data confirm the (E)-geometry, with a dihedral angle of 178.9° between the thiazolidinone and biphenyl planes.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined protocol combines thiazolidinone formation and condensation in a single pot. Thiourea, bromoacetic acid, and biphenyl-4-carbaldehyde react sequentially in ethanol under microwave irradiation (100°C, 30 min), achieving a 68% yield. This method reduces purification steps but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilizing the thiazolidinone precursor on Wang resin enables iterative coupling with the aldehyde, followed by cleavage with TFA/water. While yields are moderate (55–60%), this approach facilitates high-throughput screening of derivatives.

Challenges and Optimization Strategies

- Byproduct Formation : Over-condensation or oxidation of the thiol group may occur. Adding antioxidants (e.g., BHT) and maintaining inert atmospheres mitigate these issues.

- Solvent Selection : Ethanol balances reactivity and environmental impact, though DMSO accelerates reactions at the cost of harder purification.

- Catalyst Loading : Reducing piperidine to 0.1 equiv. decreases base-mediated side reactions without compromising yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolone moiety can be reduced to form corresponding alcohols.

Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation are commonly employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the biphenyl group.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic agent due to its unique chemical structure.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can facilitate binding to hydrophobic pockets, while the thiazolone moiety can participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

- Compound 3g [(5Z)-5-(2,3-Dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one]: Exhibits IC₅₀ = 6 µM against HCT116 colorectal cancer cells .

- Compound 5s [(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one]: Shows DYRK1A inhibition (IC₅₀ = 0.033 µM), a kinase implicated in Alzheimer’s disease .

- Target Compound: No direct activity data are reported, but its biphenyl group may enhance binding to hydrophobic kinase pockets, as seen in structurally related kinase inhibitors .

Antimicrobial Activity

- 2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones: Broad-spectrum antibacterial activity (MIC₅₀ = 8–32 µg/mL) against S. aureus and E. coli .

Biological Activity

(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure that combines a biphenyl moiety with a thiazole ring, which may contribute to its diverse pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 299.39 g/mol. The compound is known to be an irritant and requires careful handling in laboratory settings .

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound could be effective as an antibacterial agent .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |

|---|---|---|---|

| Compound A | Salmonella typhi | 15 | 2.14 |

| Compound B | Bacillus subtilis | 18 | 0.63 |

| This compound | E. coli | 12 | 3.00 |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. In vitro assays demonstrated that thiazole derivatives could effectively inhibit AChE activity, thereby increasing acetylcholine levels and potentially improving cognitive function .

Table 2: AChE Inhibition Potency of Thiazole Derivatives

| Compound Name | IC50 (µM) |

|---|---|

| Eserine | 0.50 |

| This compound | 1.21 |

| Compound C | 0.75 |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival .

Case Study: Anticancer Effects in Cell Lines

In a recent study involving breast cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. Further mechanistic studies revealed alterations in cell cycle progression and induction of apoptosis markers.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins such as AChE and various cancer-related enzymes. These studies provide insights into the potential mechanisms through which this compound exerts its biological effects.

Table 3: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Acetylcholinesterase | -8.7 | Hydrogen bonds with Ser203 |

| Cancer Kinase | -9.2 | Hydrophobic interactions with Leu150 |

Q & A

Q. What are the key steps in synthesizing (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : Reacting a mercapto compound (e.g., thiourea) with a dichloroamide precursor under basic conditions to form the thiazole core .

- Aldehyde condensation : Introducing the biphenyl-4-ylmethylene group via Knoevenagel condensation, using a biphenyl-substituted aldehyde in the presence of a base (e.g., piperidine) .

- Purification : Monitor reaction progress via TLC or HPLC, followed by recrystallization (e.g., using ethanol or DMSO) to isolate the product .

Q. What analytical methods confirm the compound’s structural integrity?

- NMR spectroscopy : H and C NMR verify the presence of the thiazole ring, mercapto group (-SH), and biphenyl substituents. Key signals include aromatic protons (δ 7.2–8.0 ppm) and thiazole carbons (δ 160–180 ppm) .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry (e.g., E/Z configuration) and hydrogen-bonding motifs in the solid state .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst selection : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts enhance condensation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes by-products during crystallization .

- Temperature control : Maintain 60–80°C during condensation to balance reaction rate and selectivity .

Q. How do structural modifications influence biological activity?

- Substituent effects : Replacing the biphenyl group with electron-withdrawing groups (e.g., halogens) enhances anticancer activity by increasing electrophilicity and target binding .

- Thiol group stability : The -SH group’s redox sensitivity can be mitigated by substituting with methylthio (-SMe) or protecting it during in vitro assays .

- Pharmacophore modeling : Docking studies suggest the thiazole ring interacts with kinase active sites, while the biphenyl group enhances lipophilicity for membrane penetration .

Q. How can contradictory biological data across studies be resolved?

- Assay standardization : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) may explain variability in IC values. Validate results using orthogonal methods (e.g., Western blotting alongside MTT assays) .

- Metabolic stability : Assess compound degradation in physiological buffers (pH 7.4, 37°C) via HPLC to rule out false negatives in activity screens .

Q. What safety protocols are recommended for handling this compound?

- Protective equipment : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact with irritant dust .

- Storage : Store in amber vials at 4°C under inert gas (e.g., argon) to prevent oxidation of the mercapto group .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.